BenchChemオンラインストアへようこそ!

2,5-Dichloro-L-histidine

Carbonic anhydrase Enzyme activation Isoform selectivity

2,5-Dichloro-L-histidine is a synthetic, ring‑di‑halogenated analog of the proteinogenic amino acid L‑histidine, bearing chlorine atoms at both the 2‑ and 5‑positions of the imidazole ring. It belongs to a broader class of ring‑functionalized histidines that have been explored as mechanistic probes of histidine‑dependent enzymes, as building blocks for modified peptides, and as modulators of carbonic anhydrase isoforms.

Molecular Formula C6H7Cl2N3O2
Molecular Weight 224.04 g/mol
CAS No. 69609-49-0
Cat. No. B12920426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-L-histidine
CAS69609-49-0
Molecular FormulaC6H7Cl2N3O2
Molecular Weight224.04 g/mol
Structural Identifiers
SMILESC(C1=C(N=C(N1)Cl)Cl)C(C(=O)O)N
InChIInChI=1S/C6H7Cl2N3O2/c7-4-3(10-6(8)11-4)1-2(9)5(12)13/h2H,1,9H2,(H,10,11)(H,12,13)/t2-/m0/s1
InChIKeyQZMQTYKYFAJDPE-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-L-histidine (CAS 69609-49-0) – Structural Baseline and Compound-Class Context for Procurement


2,5-Dichloro-L-histidine is a synthetic, ring‑di‑halogenated analog of the proteinogenic amino acid L‑histidine, bearing chlorine atoms at both the 2‑ and 5‑positions of the imidazole ring [1]. It belongs to a broader class of ring‑functionalized histidines that have been explored as mechanistic probes of histidine‑dependent enzymes, as building blocks for modified peptides, and as modulators of carbonic anhydrase isoforms [2][3]. Unlike mono‑halogenated congeners (e.g., 2‑chloro‑, 2‑fluoro‑, or 2‑iodo‑L‑histidine), the 2,5‑dichloro substitution pattern simultaneously alters the electronic character and steric profile of the imidazole side‑chain, effects that translate into quantitatively distinct behavior in enzymatic activation and inhibition assays [2][4].

Why Generic Substitution Fails for 2,5-Dichloro-L-histidine – The Quantitative Case Against Analog Interchange


Ring‑halogenated histidine analogs are not functionally interchangeable because the number, position, and identity of the halogen substituent(s) dictate the outcome in both enzyme‑activation and enzyme‑inhibition systems [1][2]. In the carbonic anhydrase (CA) activator series, mono‑ and di‑halogenated histidine methyl esters produce divergent activation constants (Kₐ) across isoforms hCA I, II, VII, XII, and XIV, with the di‑halogenated variants exhibiting distinct isoform‑selectivity profiles that cannot be predicted from the mono‑halogenated data [1]. Similarly, in Plasmodium falciparum growth‑inhibition assays, 2‑fluoro‑L‑histidine and 2‑iodo‑L‑histidine are active (IC₅₀ values of 25 µM and 100 µM, respectively, for trophozoite maturation), whereas 2‑chloro‑L‑histidine and 2‑bromo‑L‑histidine are completely inactive, demonstrating that halogen identity—not merely size or electronegativity—governs biological activity [2]. The 2,5‑dichloro substitution introduces a second electron‑withdrawing chlorine that further depresses the imidazole pKₐ relative to any mono‑chlorinated or parent histidine, altering both the protonation state at physiological pH and the capacity for metal‑ion coordination and hydrogen‑bonding interactions [3]. These quantifiable differences mean that substituting 2,5‑dichloro‑L‑histidine with a mono‑halogenated or non‑halogenated analog will yield non‑comparable results in any assay where imidazole electronics or sterics contribute to the measured endpoint.

2,5-Dichloro-L-histidine Quantitative Evidence Guide – Comparator‑Based Differentiation Data


Carbonic Anhydrase Isoform Activation – Mono‑ vs. Di‑Halogenated Histidine Methyl Ester Kₐ Values

In the 2014 study by Saada et al., mono‑ and di‑halogenated L‑histidine methyl ester derivatives were evaluated as activators of five human carbonic anhydrase isoforms (hCA I, II, VII, XII, XIV) using a stopped‑flow CO₂ hydrase assay [1]. The di‑halogenated histidine methyl ester series (including 2,5‑dichloro‑, 2,5‑dibromo‑, and 2,5‑diiodo‑) exhibited activation constants (Kₐ) that differed substantially from their mono‑halogenated counterparts, with a distinct isoform‑activation profile that could not be extrapolated from the mono‑halogenated data. The parent L‑histidine methyl ester served as the baseline comparator; the introduction of two chlorine atoms shifted the Kₐ values across multiple isoforms, producing a unique activation fingerprint. All compounds were tested at a standard concentration of 10 µM, and activation was expressed as percent activity relative to the unactivated enzyme, with full dose‑response curves generated for the most active derivatives [1].

Carbonic anhydrase Enzyme activation Isoform selectivity

Plasmodium falciparum Growth Inhibition – Halogen‑Dependent Activity Switch Between Mono‑Chloro and Di‑Chloro Histidine Analogs

Panton et al. (1988) quantified the effects of four halogenated histidine analogs on in vitro growth of P. falciparum using [³H]isoleucine and [³H]histidine incorporation assays, complemented by morphological scoring of trophozoite maturation [1]. The key finding for procurement decisions is that 2‑chloro‑L‑histidine and 2‑bromo‑L‑histidine were completely inactive—they did not inhibit P. falciparum in vitro at any concentration tested, despite halogen atoms of intermediate size between fluorine and iodine [1]. In contrast, 2‑fluoro‑L‑histidine inhibited trophozoite development by 50% at 25 µM, and 2‑iodo‑L‑histidine achieved 50% inhibition at 100 µM [1]. The 2,5‑dichloro‑L‑histidine molecule incorporates two electron‑withdrawing chlorine substituents, distinguishing it from the inactive mono‑chlorinated analog. This structure‑activity discontinuity—where mono‑chlorination yields an inactive compound but di‑chlorination introduces new electronic and steric properties—defines a critical differentiation point for users investigating halogen effects on antimalarial target engagement [1][2].

Antimalarial Plasmodium falciparum Halogenated amino acid

Imidazole pKₐ Shift Induced by Dual 2,5‑Dichloro Substitution – Physicochemical Differentiation from Parent L‑Histidine and Mono‑Halogenated Analogs

The imidazole side‑chain of L‑histidine has a pKₐ of approximately 6.0–6.1 in aqueous solution at 298 K [1]. Introduction of electron‑withdrawing halogen substituents depresses this pKₐ; the effect is cumulative with multiple halogens. For 2,5‑dichloro‑L‑histidine, the two chlorine atoms (Hammett σₘ values: Cl = 0.37 each) lower the imidazole pKₐ by an estimated 1.5–2.0 units relative to the parent, bringing the pKₐ into the range of approximately 4.0–4.5 [2][3]. This is in contrast to 2‑chloro‑L‑histidine, where a single chlorine lowers the pKₐ by roughly 0.7–1.0 unit, yielding a pKₐ of approximately 5.0–5.3 [2]. The pKₐ difference between the mono‑ and di‑chlorinated derivatives (~0.8 units) means that at physiological pH 7.4, the 2,5‑dichloro imidazole ring is >90% deprotonated (neutral), whereas the 2‑chloro imidazole ring retains a significant fraction (~30%) of the protonated (cationic) form [2][3]. This shift in protonation equilibrium directly impacts metal‑ion coordination, hydrogen‑bond donor/acceptor capacity, and the compound's behavior in pH‑sensitive biochemical or pharmacological assays.

Imidazole pKₐ Physicochemical properties Electron‑withdrawing substituent

Regiospecific Synthesis of 2,5‑Dihalo‑ vs. 2‑Monohalo‑L‑histidines – Route‑Dependent Availability and Scalability

Jain et al. (1998) reported that the synthesis of 2,5‑dihalo‑L‑histidines (including 2,5‑dichloro‑) is achieved by direct electrophilic halogenation of suitably protected L‑histidine, yielding the 5‑X and 2,5‑X₂ derivatives in a single synthetic operation [1]. In contrast, the preparation of 2‑monohalo‑L‑histidines (2‑Br and 2‑I) requires an additional regiospecific electrophilic dehalogenation step at C‑5, which adds complexity, reduces overall yield, and limits scalability [1][2]. The 2,5‑dichloro derivative is therefore synthetically more accessible than 2‑iodo‑ or 2‑bromo‑L‑histidine, as it avoids the dehalogenation step. This practical advantage is explicitly noted in the NIH grant report describing the methodology as 'the first practical route to mono‑ and dichlorohistidine' [2]. For procurement, this translates to higher synthetic throughput and potentially lower cost‑per‑gram for the di‑chlorinated analog relative to mono‑iodinated or mono‑brominated histidines that require the two‑step sequence.

Synthetic chemistry Electrophilic halogenation Regiospecific dehalogenation

Histidine Decarboxylase (HDC) Inhibition – Competitive Inhibitor Activity Differentiated from L‑Histidine Methyl Ester

Histidine derivatives have been systematically screened as inhibitors of histidine decarboxylase (HDC) from rat stomach [1]. The methyl ester of L‑histidine was identified as a potent inhibitor with a Kᵢ of 1.8 × 10⁻⁶ M (1.8 µM) [1]. Although 2,5‑dichloro‑L‑histidine per se was not included in the Mackay and Shepherd (1960) screen, subsequent work established that chlorinated histidines can act as competitive inhibitors of histidine‑dependent enzymes, with inhibitory potency modulated by the electron‑withdrawing character of the halogen substituents [2][3]. The 2,5‑dichloro substitution is expected to alter Kᵢ relative to L‑histidine methyl ester, because the depressed imidazole pKₐ changes both the protonation state of the ring (a determinant of binding to the PLP‑dependent active site) and the electron density available for Schiff‑base formation with the pyridoxal phosphate cofactor [2][3]. The differentiation from the parent methyl ester is mechanistically significant: the 2,5‑dichloro analog serves as a tool to dissect whether HDC inhibition is driven by imidazole‑ring recognition or by the amino‑acid scaffold alone.

Histidine decarboxylase Enzyme inhibition Histamine biosynthesis

2,5-Dichloro-L-histidine – Best Research and Industrial Application Scenarios Driven by Quantitative Evidence


Isoform‑Selective Carbonic Anhydrase Activator Tool Compound for Neurological and Ophthalmic Research

The distinct CA activation profile of 2,5‑dichloro‑L‑histidine methyl ester across isoforms hCA I, II, VII, XII, and XIV supports its use as a chemical tool to dissect isoform‑specific roles in proton‑shuttling processes relevant to memory enhancement, glaucoma, and cerebral edema [1]. Unlike the mono‑halogenated histidine methyl esters, the 2,5‑dichloro derivative produces a unique activation fingerprint that can be exploited to achieve selective activation of transmembrane isoforms (hCA XII, XIV) over cytosolic isoforms, a selectivity pattern with direct implications for anti‑Alzheimer's and anti‑glaucoma drug discovery programs [1].

Structure‑Activity Relationship (SAR) Probe for Halogen Effects in Antimalarial Target Engagement

The documented inactivity of 2‑chloro‑L‑histidine against P. falciparum, contrasted with the activity of 2‑fluoro‑ and 2‑iodo‑L‑histidine, creates a compelling rationale for evaluating 2,5‑dichloro‑L‑histidine as a SAR probe [2]. The second chlorine atom introduces additional electron‑withdrawing character and altered steric bulk, enabling researchers to test whether the inactivity of the mono‑chloro analog is due to insufficient electron withdrawal, suboptimal steric fit, or impaired cellular uptake—questions that cannot be addressed using mono‑halogenated analogs alone [2][3].

Peptide‑Based Drug Discovery Requiring Altered Imidazole pKₐ for Enhanced Membrane Permeability or Metal Coordination

The imidazole pKₐ shift from ~6.0 in L‑histidine to ~4.0–4.5 in 2,5‑dichloro‑L‑histidine means that at physiological pH the imidazole side‑chain is predominantly neutral rather than partially cationic [3][4]. This property can be harnessed in peptide drug design to improve passive membrane permeability (by reducing the number of formal positive charges) or to tune metal‑ion coordination geometry in metalloenzyme inhibitor design. Incorporation of 2,5‑dichloro‑L‑histidine into bioactive peptides thus offers a rational approach to modulate pharmacokinetic and pharmacodynamic properties that depend on imidazole ionization state [3].

Cost‑Efficient Procurement for Gram‑Scale Histidine Analog Supply in Academic and Industrial Medicinal Chemistry

The one‑step electrophilic di‑halogenation route to 2,5‑dichloro‑L‑histidine is inherently more scalable than the two‑step sequence required for 2‑iodo‑ or 2‑bromo‑L‑histidine [3][4]. For medicinal chemistry groups running parallel SAR campaigns or large‑scale peptide synthesis, this synthetic efficiency can translate to reduced cost, shorter lead times, and more reliable supply for the 2,5‑dichloro analog compared to mono‑halogenated derivatives that require the additional regiospecific dehalogenation [3][4].

Quote Request

Request a Quote for 2,5-Dichloro-L-histidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.